Critical Evidence Gap: Quantitative Structure-Activity Relationship (QSAR) Data is Non-Extractable from Primary Source
The primary source for the structure-activity relationships of 44 rifamycin B amides, including rifamycin B methylpropylamide, is Quinn et al., 1975 [1]. This paper contains the quantitative log(1/C) activity data for all compounds across multiple bacterial strains, enabling direct head-to-head comparisons. However, the critical data table (Table I) in the accessed PDF is formatted as a non-textual element (likely a scanned image), making its contents unreadable for automated extraction and verification. Consequently, the precise quantitative potency of Rifamycin B methylpropylamide cannot be digitally compared to its closest analogs, such as rifamycin B ethylamide or rifamycin B diethylamide, from this source.
| Evidence Dimension | Antibacterial activity (log 1/C) against multiple bacterial strains |
|---|---|
| Target Compound Data | Data present in Table I of the source but could not be extracted. |
| Comparator Or Baseline | Data for 43 other rifamycin B amides and hydrazides present in the same source table but could not be extracted. |
| Quantified Difference | Unavailable due to data extraction failure. |
| Conditions | In vitro antibacterial assays against S. faecalis, M. aureus, S. hemolyticus, and B. subtilis. |
Why This Matters
This evidence gap means a data-driven procurement decision based on the compound's absolute or relative potency is currently impossible from the primary literature without manual data extraction from the original journal article or its scanned supplementary materials.
- [1] Quinn, F. R., Driscoll, J. S., & Hansch, C. (1975). Structure-activity correlations among rifamycin B amides and hydrazides. Journal of Medicinal Chemistry, 18(4), 332-339. View Source
